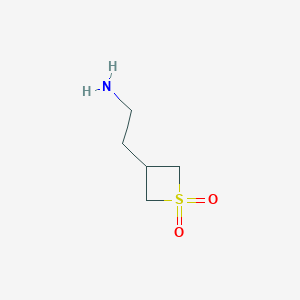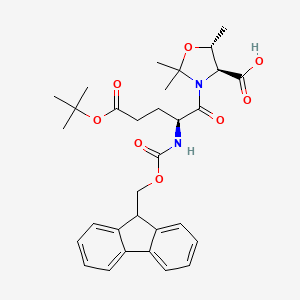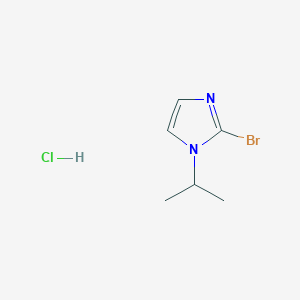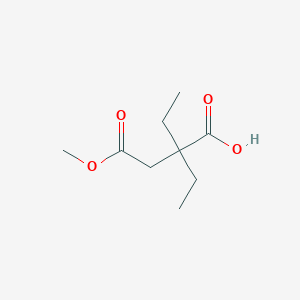
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Übersicht
Beschreibung
“(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the CAS number 1568046-69-4 . It has a molecular weight of 186.16 and a molecular formula of C9H8F2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” include a molecular weight of 186.16 and a molecular formula of C9H8F2O2 . The boiling point and storage conditions are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
- Decarbonylation Reactions : A study by Quinn and Rae (1981) explored the decarbonylation of 3,3-dimethyl-1H-2-benzopyran-1,3(4H)-dione to produce derivatives including 5,8-difluoro anhydride. This process demonstrates an application in the synthesis of complex organic compounds (Quinn & Rae, 1981).
Biologically Active Compounds from Fungi
- Mangrove Endophytic Fungus Derivatives : Yang et al. (2020) isolated new benzopyran derivatives from a mangrove endophytic fungus, highlighting the role of natural sources in producing biologically significant compounds, including structures similar to (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (Yang et al., 2020).
Crystallography and Structural Analysis
- Crystal Structure Studies : Salam et al. (2021) conducted single-crystal X-ray crystallographic studies of similar benzopyran derivatives, providing insights into the structural aspects of these compounds. This research is crucial for understanding the physical and chemical properties of benzopyrans (Salam et al., 2021).
Synthesis and Molecular Conformation
- Synthesis and Conformational Study : Dolmazon et al. (2010) explored the conformational aspects of similar compounds using molecular mechanics, providing a deeper understanding of their molecular structure and behavior (Dolmazon et al., 2010).
Antihypertensive Activity
- Potential in Blood Pressure Management : Research by Ashwood et al. (1986) on related 4-(cyclic amido)-2H-1-benzopyran-3-ols showed significant antihypertensive activity. This suggests a possible application of similar benzopyran derivatives in the treatment of hypertension (Ashwood et al., 1986).
Eigenschaften
IUPAC Name |
(4S)-5,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7,12H,3-4H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENNDZVXBNBEBX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC(=C2[C@H]1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)

![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)




![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
